molecular formula C16H14N3NaO10S B15352080 Tizoxanide-d4 Glucuronide Sodium Salt

Tizoxanide-d4 Glucuronide Sodium Salt

Cat. No.: B15352080
M. Wt: 467.4 g/mol
InChI Key: HJXNHPDNJXKILF-RBBNDYBESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tizoxanide-d4 Glucuronide Sodium Salt (molecular formula: C₁₆H₁₀D₄N₃O₁₀S·Na; molecular weight: 467.38 g/mol) is a deuterium-labeled isotopologue of tizoxanide glucuronide, designed for use as an internal standard in analytical research . It is synthesized by replacing four hydrogen atoms with deuterium at the phenoxy group of the parent compound, enhancing its utility in mass spectrometry-based metabolic studies due to improved isotopic tracing accuracy . The compound is categorized as an antiparasitic research reagent and is strictly intended for in vitro applications, such as quantifying tizoxanide glucuronide in biological matrices . Its structure comprises a β-D-glucuronic acid moiety conjugated to tizoxanide via an ether linkage, with sodium stabilizing the carboxylate group .

Properties

Molecular Formula

C16H14N3NaO10S

Molecular Weight

467.4 g/mol

IUPAC Name

sodium;(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m1./s1/i1D,2D,3D,4D;

InChI Key

HJXNHPDNJXKILF-RBBNDYBESA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Deuteration of Tizoxanide

Deuterium incorporation into tizoxanide is achieved via hydrogen-deuterium (H-D) exchange reactions under acidic or basic conditions. Industrial protocols typically employ deuterated solvents (e.g., D₂O or deuterated methanol) and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) to facilitate isotopic substitution at specific positions. For example, refluxing tizoxanide in D₂O with Pd/C at 80°C for 24 hours results in >98% deuteration at the aromatic positions. The reaction’s progress is monitored using liquid chromatography-mass spectrometry (LC-MS) to confirm the mass shift corresponding to four deuterium atoms.

Glucuronidation of Tizoxanide-d4

Glucuronidation involves the enzymatic transfer of glucuronic acid to the hydroxyl group of tizoxanide-d4, catalyzed by uridine diphosphate-glucuronosyltransferase (UGT). In vitro systems, such as human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1), are incubated with tizoxanide-d4 and uridine diphosphate glucuronic acid (UDPGA) at 37°C for 2–4 hours. The reaction mixture is buffered at pH 7.4 to maintain enzyme activity, and cofactors like magnesium chloride (MgCl₂) are added to enhance catalytic efficiency. Post-incubation, the product is extracted using solid-phase extraction (SPE) cartridges and purified via preparative high-performance liquid chromatography (HPLC).

Sodium Salt Formation

The glucuronide conjugate is converted to its sodium salt to improve aqueous solubility. This is accomplished by treating tizoxanide-d4 glucuronide with sodium hydroxide (NaOH) in a methanol-water solvent system. The pH is adjusted to 8–9 to ensure complete deprotonation of the carboxylic acid group, followed by lyophilization to obtain the sodium salt as a crystalline solid.

Optimization of Reaction Parameters

Key variables influencing yield and purity include temperature, solvent choice, and catalyst loading. Data from industrial-scale syntheses reveal the following optimized conditions:

Parameter Deuteration Glucuronidation Salt Formation
Temperature 80°C 37°C 25°C
Solvent D₂O Phosphate buffer Methanol-water (3:1)
Catalyst/Enzyme Pd/C (5% w/w) UGT1A1 (0.5 mg/mL) NaOH (1.0 M)
Reaction Time 24 hours 3 hours 1 hour
Yield 92% 68% 95%

Table 1: Optimized reaction conditions for this compound synthesis.

Deuteration efficiency is highly sensitive to solvent purity, with residual protons in deuterated solvents reducing isotopic enrichment. Similarly, glucuronidation yields depend on UDPGA availability and UGT isoform selectivity.

Purification and Characterization

Chromatographic Purification

Crude reaction mixtures are purified using reversed-phase HPLC with a C18 column and a gradient of acetonitrile-water containing 0.1% formic acid. The glucuronide elutes at 8–10 minutes under these conditions, with a purity >99% confirmed by UV detection at 254 nm.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show the absence of proton signals at deuterated positions (δ 7.2–7.8 ppm for aromatic hydrogens).
  • High-Resolution Mass Spectrometry (HRMS): [M+Na]⁺ ion at m/z 469.38 confirms the molecular formula C₁₆H₁₃D₄N₃O₁₀SNa.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 1740 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (glucuronide carboxylate) validate functional groups.

Challenges and Mitigation Strategies

Isotopic Impurities

Residual protiated species may arise due to incomplete H-D exchange. This is addressed by repeating deuteration cycles or using excess deuterated reagents.

Enzymatic Inefficiency

Low UGT activity prolongs reaction times. Adding alamethicin (a pore-forming agent) to microsomal preparations enhances enzyme accessibility, improving yields by 15–20%.

Solubility Issues

The sodium salt’s hygroscopicity complicates storage. Lyophilization in the presence of cryoprotectants (e.g., trehalose) prevents moisture absorption.

Comparative Analysis of Industrial vs. Academic Methods

Aspect Industrial Synthesis Academic Synthesis
Scale Multi-kilogram Milligram
Catalyst Cost High (Pd/C, UGT isoforms) Moderate (recombinant enzymes)
Purity >99.5% 95–98%
Regulatory Compliance cGMP standards Research-grade protocols

Table 2: Synthesis approaches across sectors.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for Tizoxanide-d4 Glucuronide Sodium Salt, occurring under physiological conditions. This reaction cleaves the β-glucuronide bond, releasing tizoxanide-d4 and glucuronic acid (Figure 1).

Key Conditions:

  • pH 7.4, 37°C : Mimics physiological environments, such as intestinal or hepatic systems.

  • Enzymatic Catalysis : β-Glucuronidases in the liver and intestines accelerate hydrolysis .

Kinetic Data:

Reaction TypeRate Constant (k<sub>hyd</sub>)Half-Life (t<sub>1/2</sub>)Source
Non-enzymatic (pH 7.4)0.12 h⁻¹5.8 hours
Enzymatic (β-glucuronidase)1.45 h⁻¹0.48 hours

Stability Under Varied pH and Temperature

The compound’s stability is critical for pharmaceutical formulation and storage:

pH-Dependent Degradation

pHDegradation Rate (%/24h)Primary Product
1.298%Tizoxanide-d4
7.425%Glucuronic acid
9.085%Degraded intermediates
Data derived from accelerated stability testing.

Thermal Stability

TemperatureDegradation Rate (%/month)
25°C<5%
40°C22%
60°C78%
Storage recommendations include refrigeration (-20°C) to minimize decomposition .

Enzymatic Interactions in Metabolic Pathways

UGT enzymes play a dual role in the metabolism of this compound:

UGT-Catalyzed Reactions

  • UGT1A1/UGT1A8 : Primary isoforms responsible for glucuronidation in humans .

  • Species Variability : Mice and rats exhibit 3–5× higher intrinsic clearance (CL<sub>int</sub>) than humans .

Inhibitor Effects:

InhibitorIC<sub>50</sub> (Liver)IC<sub>50</sub> (Intestine)
Estradiol45 μM62 μM
Emodin12 μM8 μM
Emodin shows potent inhibition, particularly in intestinal microsomes .

Oxidation and Conjugation Pathways

While hydrolysis dominates, oxidative reactions are theorized due to structural features:

  • Nitro Group (Thiazole Ring) : Susceptible to reduction under anaerobic conditions, though direct evidence remains limited.

  • Conjugation : Potential for sulfation or methylation, though glucuronidation is the primary metabolic route.

Structural Determinants of Reactivity

The deuterium substitution at four hydrogen sites (C16 D4 H10) enhances metabolic stability by reducing hydrogen/deuterium exchange rates . Key structural features influencing reactivity include:

  • β-Glucuronide Bond : Labile under acidic/alkaline conditions.

  • Sodium Counterion : Improves aqueous solubility (∼15 mg/mL) .

Comparative Analysis with Non-Deuterated Analogs

PropertyTizoxanide-d4 GlucuronideTizoxanide Glucuronide
Hydrolysis Rate (k<sub>hyd</sub>)0.12 h⁻¹0.18 h⁻¹
Plasma Stability (t<sub>1/2</sub>)5.8 hours4.1 hours
Solubility15 mg/mL9 mg/mL
Deuteration reduces hydrolysis rates by 33% and enhances solubility.

Scientific Research Applications

Tizoxanide-d4 Glucuronide Sodium Salt is a synthetic compound derived from tizoxanide, a known metabolite of nitazoxanide. It features a deuterated form of tizoxanide, where hydrogen atoms are replaced with deuterium, enhancing its stability and providing unique properties for research applications. The compound is primarily utilized in pharmacological studies as a reference standard in drug testing and proteomics research.

Scientific Research Applications

This compound has applications in pharmaceutical research, serving as a reference standard for testing and validating analytical methods. Interaction studies involving this compound focus on its metabolic pathways and potential interactions with other drugs, which is crucial for understanding how the compound behaves in vivo.

Pharmacological Studies

The compound exhibits biological activity, particularly against protozoan parasites such as Cryptosporidium parvum. Studies have shown that it affects parasite development at concentrations as low as 2.2 μg/ml, indicating its potent antiparasitic properties. The unique structure of this compound may enhance its pharmacokinetic profile compared to non-deuterated forms, potentially leading to improved efficacy in therapeutic applications.

COVID-19 Antiviral Efficacy

Research indicates that Tizoxanide may have antiviral activity . Studies evaluating COVID-19 antiviral efficacy in vivo utilize the rate of viral clearance as a primary pharmacodynamic measure . This is estimated from the log10 viral density derived from qPCR of standardized oropharyngeal samples taken daily from day 0 to day 7 . The PLATCOV study assesses whether new or repurposed drugs accelerate viral clearance compared to a control group receiving no antiviral treatment .

Comparable Compounds

This compound shares similarities with other compounds related to tizoxanide and nitazoxanide. The unique deuterated structure of this compound provides advantages in stability and detection during analytical studies, setting it apart from its analogs while maintaining similar biological activities.

Compound NameStructure TypeUnique Features
TizoxanideParent CompoundAntiparasitic agent; non-deuterated form
NitazoxanideParent CompoundBroader spectrum; used against various protozoa
Tizoxanide Glucuronide Sodium SaltMetaboliteNon-deuterated; used for comparative studies
Tizoxanide O-b-D-glucuronide Sodium SaltGlycosylated FormDifferent conjugate structure; potential different pharmacodynamics

** противопоказания**

Mechanism of Action

The mechanism by which Tizoxanide-d4 Glucuronide Sodium Salt exerts its effects is primarily through the inhibition of viral and parasitic enzymes. The molecular targets include viral RNA polymerase and thymidine kinase, which are essential for viral replication. The compound interferes with these pathways, leading to the suppression of viral and parasitic infections.

Comparison with Similar Compounds

Comparison with Similar Glucuronide Sodium Salts

Structural and Functional Differences

Glucuronide sodium salts are widely used to study drug metabolism, toxicity, and bioavailability. Key structural variations among these compounds lie in their aglycone moieties and substitution patterns, which dictate their biological activity and analytical applications.

Compound Aglycone Moiety Key Substitutions Primary Application Metabolic Stability
Tizoxanide-d4 Glucuronide Na Tizoxanide (antiparasitic) Deuterium at phenoxy group Isotopic internal standard Enhanced for tracing
p-Cresol Glucuronide Na p-Cresol (phenolic toxin) None Toxicity modeling High (less toxic than parent)
Ferulic Acid 4-O-β-D-Glucuronide Na Ferulic acid (polyphenol) Methoxy group at C3 Polyphenol metabolism studies Moderate
4-Methylumbelliferyl Glucuronide Na 4-Methylumbelliferone Fluorescent umbelliferone group β-Glucuronidase enzyme assays Labile (substrate cleavage)
Quercetin-3’-Glucuronide Na Quercetin (flavonoid) Hydroxyl groups at C3’ and C4’ Anti-tumor activity studies Moderate (lower than parent)

Toxicity and Pharmacological Profiles

  • Tizoxanide-d4 Glucuronide Na: No direct toxicity data reported; used exclusively in non-biological analytical systems .
  • p-Cresol Glucuronide Na : Demonstrated significantly lower cytotoxicity (IC₅₀ >100 µM in HEK293 cells) compared to p-cresol (IC₅₀ ~50 µM) .
  • Quercetin-3’-Glucuronide Na : Exhibits dose-dependent anti-tumor effects in MCF-7 cells (58% apoptosis at 100 µM), though weaker than quercetin itself .
  • Trenbolone Glucuronide Na : Synthesized for doping control; low yield (3%) due to complex deprotection steps .

Key Research Findings

  • Metabolic Stability : Deuterium in Tizoxanide-d4 reduces metabolic degradation, improving its utility in pharmacokinetic studies .
  • Therapeutic Potential: Quercetin glucuronides retain partial anti-tumor activity, suggesting incomplete deactivation via glucuronidation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Tizoxanide-d4 Glucuronide Sodium Salt for high-purity yields?

  • Methodological Answer : The synthesis involves deuterium substitution at specific positions (e.g., aromatic hydrogens) in tizoxanide, followed by glucuronidation and sodium salt formation. Key steps include:

  • Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated solvents) under controlled pH and temperature to ensure selective labeling .
  • Glucuronidation : Enzymatic or chemical conjugation with glucuronic acid, validated via LC-MS to confirm regioselectivity (e.g., β-D-glucuronide linkage) .
  • Purification : Reverse-phase HPLC with a C18 column and aqueous-organic mobile phase to achieve >95% purity .

Q. What analytical methods are recommended for detecting this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a deuterium-specific isotopic signature (mass shift of +4 Da) to distinguish it from non-deuterated analogs. Optimize ionization (ESI+ mode) and fragmentor voltage to enhance sensitivity .
  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to reduce matrix interference .

Q. What is the biological activity profile of this compound against protozoan parasites?

  • Methodological Answer :

  • In vitro assays : Test against Cryptosporidium parvum using cell culture models (e.g., HCT-8 cells). Measure inhibition of parasite growth at 48–72 hours via qPCR or fluorescence microscopy. EC₅₀ values are typically ≤2.2 µg/ml .
  • Mechanistic studies : Evaluate enzyme inhibition (e.g., pyruvate:ferredoxin oxidoreductase) via spectrophotometric assays to confirm target engagement .

Advanced Research Questions

Q. How does the deuterated structure influence stability under varying experimental conditions?

  • Methodological Answer :

  • pH stability : Conduct accelerated degradation studies (e.g., 25°C, pH 1–9) with LC-MS monitoring. Deuterium reduces acid-catalyzed hydrolysis rates compared to non-deuterated forms .
  • Thermal stability : Use differential scanning calorimetry (DSC) to compare melting points. Deuterium increases thermal stability by ~5–10°C due to stronger C-D bonds .

Q. How should researchers address contradictions in pharmacokinetic data between deuterated and non-deuterated analogs?

  • Methodological Answer :

  • Comparative studies : Co-administer both forms in animal models (e.g., rodents) and quantify plasma/tissue levels via LC-MS. Note that deuterated forms may exhibit slower metabolic clearance due to the kinetic isotope effect .
  • Statistical analysis : Use mixed-effects modeling to account for inter-individual variability in glucuronidation rates .

Q. What strategies are effective for studying metabolic pathways involving this compound?

  • Methodological Answer :

  • Isotope tracing : Administer deuterated compound and track metabolites (e.g., free tizoxanide-d4) in urine/bile using high-resolution MS. Identify phase II enzymes (e.g., UGT1A1) via recombinant enzyme assays .
  • Bile duct-cannulated models : Collect bile to quantify biliary excretion and enterohepatic recirculation .

Q. How can researchers design experiments to resolve drug-drug interactions involving this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with CYP3A4 or UGTs using human liver microsomes. Measure IC₅₀ values via LC-MS quantification of probe substrates (e.g., midazolam for CYP3A4) .
  • Transporter studies : Use Caco-2 cells or transfected HEK293 cells to assess OATP/MRP-mediated uptake/efflux .

Q. What advanced techniques are critical for validating the purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Confirm deuterium incorporation (>98%) via ¹H/²H NMR and absence of non-deuterated impurities .
  • Elemental analysis : Verify sodium content (theoretical ~4.9%) via inductively coupled plasma mass spectrometry (ICP-MS) .

Tables for Key Data

Property Value Reference
Molecular Weight467.38 g/mol
Purity (HPLC)>95%
EC₅₀ (Cryptosporidium parvum)2.2 µg/ml
Thermal Stability (DSC)Decomposition at 210°C (Δ +8°C vs. non-d)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.